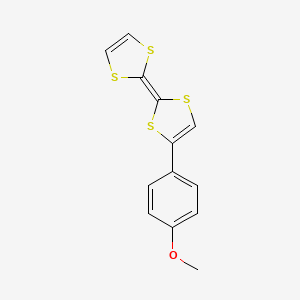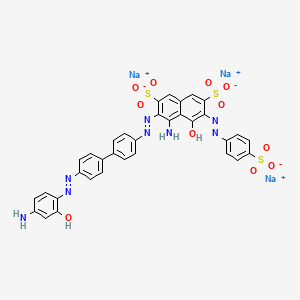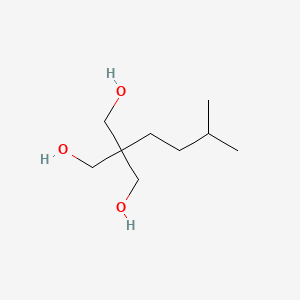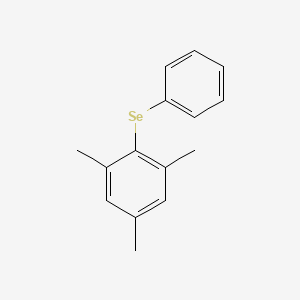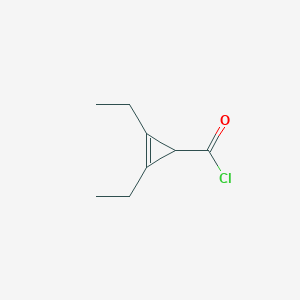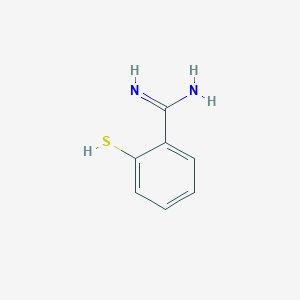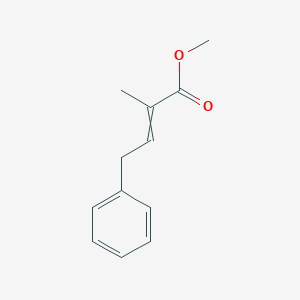![molecular formula C13H19N3O B14429785 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- CAS No. 81747-12-8](/img/structure/B14429785.png)
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- can be scaled up using similar reaction conditions. Large-scale reactors equipped with efficient heating and stirring mechanisms are used to ensure uniform mixing and temperature control. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may bind to specific receptors in the nervous system, modulating neurotransmitter release and exerting potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- can be compared with other similar compounds, such as:
- N-(1-(4-Methoxyphenyl)ethylidene)-4-(2-pyridinyl)-1-piperazinamine
- 4-Benzhydryl-N-(1-(4-methoxyphenyl)ethylidene)-1-piperazinamine
- N-(4-Benzyl-1-piperazinyl)-1-(5-bromo-2-methoxyphenyl)methanimine
- N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(4-chlorophenyl)methanimine
These compounds share structural similarities with 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-, but differ in their specific substituents and functional groups
Propiedades
Número CAS |
81747-12-8 |
|---|---|
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)14-11-12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
KFEMZYLXBHGTJJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)N=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
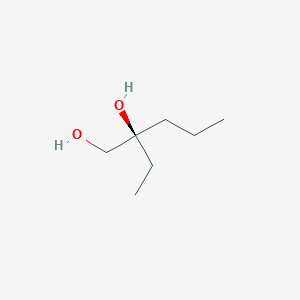
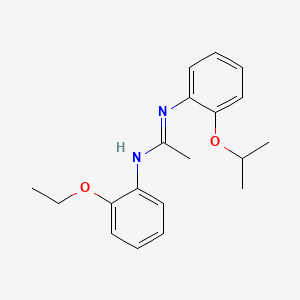
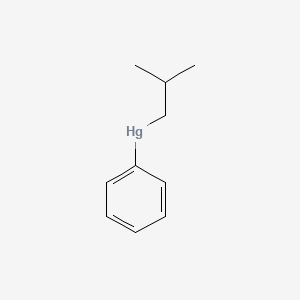

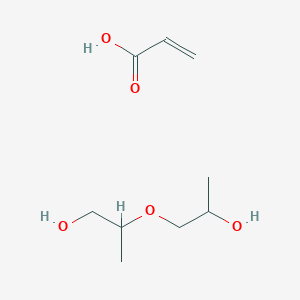
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
